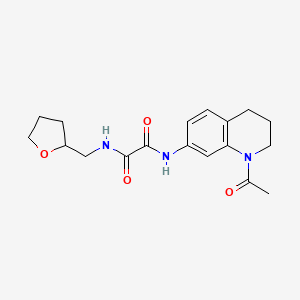

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

CAS No.: 898439-61-7

Cat. No.: VC7708707

Molecular Formula: C18H23N3O4

Molecular Weight: 345.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898439-61-7 |

|---|---|

| Molecular Formula | C18H23N3O4 |

| Molecular Weight | 345.399 |

| IUPAC Name | N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide |

| Standard InChI | InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) |

| Standard InChI Key | VUIDWMNVJZTEGE-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |

Introduction

Synthesis

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves:

-

Preparation of Tetrahydroquinoline Derivative:

-

Starting with quinoline derivatives, catalytic hydrogenation produces the tetrahydroquinoline scaffold.

-

Acetylation at the 7th position is achieved using acetic anhydride or acetyl chloride under basic conditions.

-

-

Formation of Oxalamide Linkage:

-

Oxalyl chloride reacts with the tetrahydroquinoline derivative to form an intermediate.

-

This intermediate is coupled with a tetrahydrofuran-based amine to yield the final oxalamide compound.

-

Biological Activity and Applications

Although specific biological data for this compound is limited, its structural features suggest potential applications:

4.1 Pharmacological Potential:

-

The tetrahydroquinoline core is known for its role in anticancer, antimicrobial, and antioxidant activities.

-

Oxalamides are common in drug design due to their hydrogen bonding capabilities and bioavailability enhancement.

4.2 Hypothetical Applications:

-

The compound could act as a lead molecule for designing inhibitors targeting enzymes or receptors in cancer or infectious diseases.

-

Its heterocyclic and polar groups may facilitate interactions with biomolecular targets.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (1H & 13C) | Verifies chemical structure and functional groups |

| Mass Spectrometry (MS) | Determines molecular weight |

| Infrared Spectroscopy (IR) | Confirms functional groups like amides (C=O stretch) |

| Elemental Analysis | Ensures composition matches theoretical values |

Research Implications

The design of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide aligns with trends in medicinal chemistry focusing on multi-functional molecules. Future studies could explore:

-

Structure-activity relationships (SAR) to optimize biological activity.

-

Docking studies to predict binding affinity with biological targets.

-

In vitro assays for antimicrobial or anticancer efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume